- Intriguing substituent effect in modified Hoveyda-Grubbs metathesis catalysts incorporating a chelating iodo-benzylidene ligand, Dalton Transactions, 2013, 42(2), 355-358

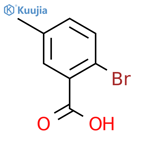

Cas no 90221-55-9 (2-Bromo-5-methylbenzaldehyde)

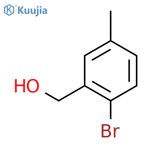

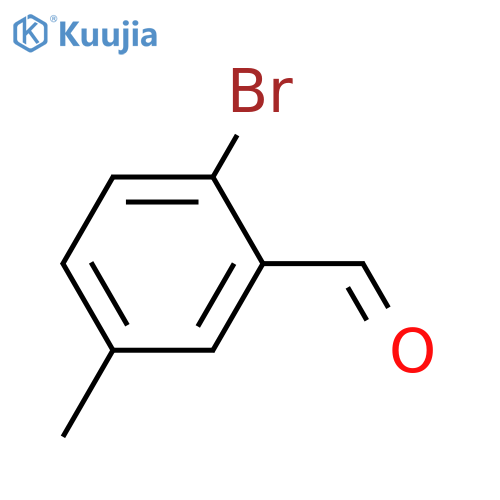

2-Bromo-5-methylbenzaldehyde structure

Nombre del producto:2-Bromo-5-methylbenzaldehyde

Número CAS:90221-55-9

MF:C8H7BrO

Megavatios:199.044581651688

MDL:MFCD08669550

CID:94790

PubChem ID:354335809

2-Bromo-5-methylbenzaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 2-Bromo-5-methylbenzaldehyde

- 2-Bromo-5-methylbenzaldehyde (ACI)

- m-Tolualdehyde, 6-bromo- (7CI)

-

- MDL: MFCD08669550

- Renchi: 1S/C8H7BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3

- Clave inchi: UWGFRLQHWDMILE-UHFFFAOYSA-N

- Sonrisas: O=CC1C(Br)=CC=C(C)C=1

Atributos calculados

- Calidad precisa: 197.96800

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

Propiedades experimentales

- Denso: 1.490±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 41.0 to 45.0 deg-C

- Punto de ebullición: 100°C(lit.)

- Punto de inflamación: 89.5±9.1 ºC,

- Disolución: Very slightly soluble (0.28 g/l) (25 º C),

- PSA: 17.07000

- Logp: 2.57000

2-Bromo-5-methylbenzaldehyde Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

2-Bromo-5-methylbenzaldehyde Datos Aduaneros

- Código HS:2913000090

- Datos Aduaneros:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-5-methylbenzaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062384-25g |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 98% | 25g |

¥1465.00 | 2024-04-26 | |

| eNovation Chemicals LLC | Y1046915-100g |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 98% | 100g |

$535 | 2024-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1184-5G |

2-bromo-5-methylbenzaldehyde |

90221-55-9 | 95% | 5g |

¥ 1,089.00 | 2023-04-13 | |

| TRC | B405038-50mg |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 50mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM255665-25g |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 95+% | 25g |

$393 | 2022-05-27 | |

| Chemenu | CM255665-25g |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 95+% | 25g |

$393 | 2021-06-16 | |

| Chemenu | CM255665-10g |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 95+% | 10g |

$196 | 2021-06-16 | |

| Apollo Scientific | OR914202-1g |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 98+% | 1g |

£15.00 | 2025-02-20 | |

| TRC | B405038-10mg |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Alichem | A014000262-250mg |

2-Bromo-5-methylbenzaldehyde |

90221-55-9 | 97% | 250mg |

$489.60 | 2023-08-31 |

2-Bromo-5-methylbenzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 15 min, cooled

1.2 Reagents: Boron trifluoride etherate ; cooled; 1 h, 60 °C

1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; overnight, rt

1.2 Reagents: Boron trifluoride etherate ; cooled; 1 h, 60 °C

1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; overnight, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Magnesate(1-), chlorobis(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran , 1,4-Dioxane ; 24 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 15 min, rt

1.2 Solvents: Tetrahydrofuran ; rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 15 min, rt

Referencia

- AuCl3-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis, Chemistry - A European Journal, 2020, 26(9), 1941-1946

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Dess-Martin periodinane Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Dess-Martin periodinane Solvents: Water ; 1 h, rt

Referencia

- Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals, Journal of the American Chemical Society, 2011, 133(20), 7916-7925

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium bicarbonate Solvents: Dimethyl sulfoxide ; overnight, 80 °C

Referencia

- Formal asymmetric hydrobromination of styrenes via copper-catalyzed 1,3-halogen migration, Chemical Science, 2014, 5(12), 4763-4767

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane

Referencia

- [5]Helicene-based chiral triarylboranes with large luminescence dissymmetry factors over a 10-2 level: synthesis and design strategy via isomeric tuning of steric substitutions, Dalton Transactions, 2022, 51(16), 6226-6234

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt

1.2 Reagents: Methanol Solvents: Toluene

1.2 Reagents: Methanol Solvents: Toluene

Referencia

- Palladium-Catalyzed Ring-Forming Aminoalkenylation of Alkenes with Aldehydes Initiated by Intramolecular Aminopalladation, Angewandte Chemie, 2017, 56(9), 2473-2477

2-Bromo-5-methylbenzaldehyde Raw materials

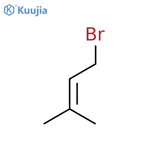

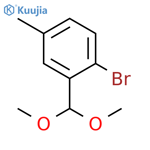

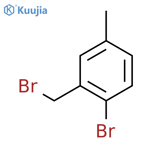

- 1-Bromo-2-(bromomethyl)-4-methylbenzene

- (2-bromo-5-methylphenyl)methanol

- 1-bromo-3-methyl-but-2-ene

- 2-Bromo-5-methylbenzoic acid

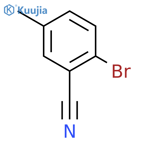

- 2-Bromo-5-methylbenzonitrile

- Benzene, 1-bromo-2-(dimethoxymethyl)-4-methyl-

2-Bromo-5-methylbenzaldehyde Preparation Products

2-Bromo-5-methylbenzaldehyde Literatura relevante

-

Daniel ?avlovi?,Olivier Blacque,Ivo Krummenacher,Holger Braunschweig,Prince Ravat,Michal Jurí?ek Chem. Commun. 2023 59 7743

90221-55-9 (2-Bromo-5-methylbenzaldehyde) Productos relacionados

- 1021208-50-3(N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide)

- 11032-98-7(Desmycosin)

- 2305254-98-0(4-Amino-3-methylbutane-1,3-diol;hydrochloride)

- 1856855-54-3(N,N-dimethyl-3-(propylamino)butanamide)

- 2228241-07-2(2-methoxy-2-1-(2-methyl-1,3-thiazol-4-yl)cyclopropylacetic acid)

- 3182-81-8(Glycine, N-butyl-)

- 917919-51-8(tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate)

- 923250-64-0(N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylfuran-2-carboxamide)

- 852476-59-6(5-(propan-2-yloxy)pyridine-3-carbaldehyde)

- 1215546-64-7(1-(2H-1,3-benzodioxol-5-yloxy)-3-4-(3-chlorophenyl)piperazin-1-ylpropan-2-ol hydrochloride)

Proveedores recomendados

atkchemica

(CAS:90221-55-9)2-Bromo-5-methylbenzaldehyde

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:90221-55-9)2-Bromo-5-methylbenzaldehyde

Pureza:99%/99%

Cantidad:100g/500g

Precio ($):546.0/2106.0